molecular formula C20H30N4O2 B12705648 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- CAS No. 84298-39-5

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy-

Cat. No.: B12705648
CAS No.: 84298-39-5
M. Wt: 358.5 g/mol
InChI Key: ODVNJSVSCCYXSP-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with multiple substituents, including dimethylaminoethyl and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves multiple steps, typically starting with the construction of the pyridoindole core. The synthetic routes often include:

    Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of dimethylaminoethyl and methoxy groups via substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The dimethylaminoethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- can be compared with other pyridoindole derivatives, such as:

    1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-: Lacks the methoxy group, which may affect its chemical and biological properties.

    1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-hydroxy-:

The uniqueness of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

84298-39-5

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

IUPAC Name

2,9-bis[2-(dimethylamino)ethyl]-6-methoxy-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C20H30N4O2/c1-21(2)10-12-23-9-8-16-17-14-15(26-5)6-7-18(17)24(13-11-22(3)4)19(16)20(23)25/h6-7,14H,8-13H2,1-5H3

InChI Key

ODVNJSVSCCYXSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCC2=C(C1=O)N(C3=C2C=C(C=C3)OC)CCN(C)C

Origin of Product

United States

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